4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes ethyl, dichloro, and methyl groups attached to a benzene ring, along with a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, and elevated temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethyl and dichloro groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl 4-chlorobenzene-1-sulfonate
- 4-Ethylphenyl 2,5-dichlorobenzene-1-sulfonate
- 4-Methylphenyl 4,5-dichlorobenzene-1-sulfonate
Uniqueness
4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and dichloro groups on the benzene ring, along with the sulfonate group, provides a distinct chemical profile that sets it apart from similar compounds .
Properties
IUPAC Name |
(4-ethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-3-11-4-6-12(7-5-11)20-21(18,19)15-9-14(17)13(16)8-10(15)2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLJNIBVLNWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.